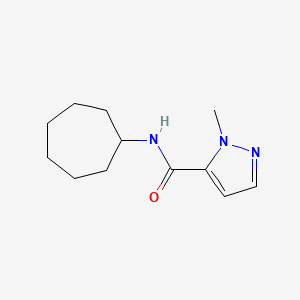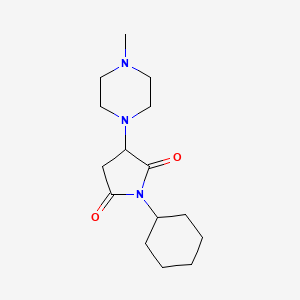![molecular formula C17H19NO2 B5338582 N-[1-(3-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B5338582.png)
N-[1-(3-methoxyphenyl)ethyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methoxyphenyl)ethyl]-2-methylbenzamide, also known as methoxphenidine (MXP), is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. It was first synthesized in the early 1980s by a team of researchers at the University of Sussex, UK, as part of a series of compounds designed to investigate the structure-activity relationships of phencyclidine (PCP) analogs. Since then, MXP has gained popularity as a research chemical due to its unique pharmacological profile and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of MXP is not fully understood, but it is believed to act as a non-competitive antagonist of the NMDA receptor, blocking the binding of glutamate and preventing the influx of calcium ions into the cell. This leads to a reduction in excitatory neurotransmission and a decrease in neuronal activity. MXP also appears to have an inhibitory effect on the dopamine transporter, leading to an increase in dopamine levels in the synapse.
Biochemical and Physiological Effects
MXP has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These include sedation, analgesia, dissociation, hallucinations, and altered perception of time and space. MXP has also been shown to produce dose-dependent effects on heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXP has several advantages and limitations for use in laboratory experiments. One advantage is its high affinity for the NMDA receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. MXP also has a relatively long duration of action, which allows for extended experimental protocols. However, MXP has several limitations, including its potential for abuse and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on MXP. One area of interest is the potential therapeutic applications of MXP in the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the development of new analogs of MXP with improved pharmacological properties and reduced potential for abuse. Finally, further research is needed to elucidate the long-term effects of MXP on brain function and behavior.
Métodos De Síntesis
The synthesis of MXP involves the reaction of 2-methylbenzoyl chloride with 3-methoxyphenethylamine in the presence of a base catalyst such as triethylamine. The resulting product is then purified by recrystallization or chromatography to obtain the pure compound. The synthesis of MXP is relatively straightforward and can be performed using standard laboratory equipment and techniques.
Aplicaciones Científicas De Investigación
MXP has been used extensively in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been shown to have a high affinity for the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. MXP has also been shown to have a moderate affinity for the dopamine transporter, which is involved in the regulation of dopamine neurotransmission and reward processing.
Propiedades
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-7-4-5-10-16(12)17(19)18-13(2)14-8-6-9-15(11-14)20-3/h4-11,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRBDBOIAUOCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidin-3-ol](/img/structure/B5338500.png)

![4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5338510.png)
![1-{[2-(methylamino)pyridin-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338516.png)

![3-(3,4-difluorophenyl)-5-[2-(1H-imidazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5338522.png)



![4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5338552.png)
![N~1~,N~1~-diethyl-N~4~-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5338565.png)
amine dihydrochloride](/img/structure/B5338588.png)

![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5338602.png)
